molecular formula C10H10O2 B1273290 2-(4-Methylphenyl)malonaldehyde CAS No. 27956-35-0

2-(4-Methylphenyl)malonaldehyde

Cat. No. B1273290
Key on ui cas rn: 27956-35-0
M. Wt: 162.18 g/mol
InChI Key: TXQHUJPDCFREEC-UHFFFAOYSA-N
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Patent
US06511974B1

Procedure details

A mixture of 2-(4-methylphenyl)-malondialdehyde (3.05 g), absolute ethanol (40 ml), and methylhydrazine (1.09 g) was stirred at room temperature for 18 hours and the volatiles removed at room temperature. Water was added and the mixture was extracted with dichloromethane. After drying over anhydrous sodium sulfate, the solution was filtered through a short column of hydrous sodium magnesium silicate and further eluted with several volumes of dichloromethane. The combined organic phase was concentrated on a steam bath with the gradual addition of hexane until crystallization occurred. After cooling, the crystals were collected by filtration to yield the title compound (2.91 g), m.p. 107-108° C.
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:11]=O)[CH:9]=O)=[CH:4][CH:3]=1.[CH3:13][NH:14][NH2:15]>C(O)C>[CH3:13][N:14]1[CH:11]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=2)[CH:9]=[N:15]1

Inputs

Step One
Name
Quantity
3.05 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(C=O)C=O
Name
methylhydrazine
Quantity
1.09 g
Type
reactant
Smiles
CNN
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles removed at room temperature
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
the solution was filtered through a short column of hydrous sodium magnesium silicate
WASH
Type
WASH
Details
further eluted with several volumes of dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phase was concentrated on a steam bath with the gradual addition of hexane until crystallization
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN1N=CC(=C1)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.91 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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